3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine
Overview
Description
“3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine” is a chemical compound . It is a derivative of benzofuran, a type of aromatic organic compound . The molecular formula of this compound is C14H11NO2 .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . The most common strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .
Molecular Structure Analysis
The molecular structure of “3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine” consists of a pyridine ring attached to a 2,3-dihydro-1-benzofuran-5-carbonyl group . The benzofuran group is a five-membered ring fused to a benzene ring .
Scientific Research Applications
1. Chemical Synthesis and Derivatives Formation
Research has shown that compounds related to 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine have been used in various chemical syntheses. For instance, β-enamino carbonyl compounds reacted with 1-(pyridin-2-yl)-enones in the presence of manganese(iii) acetate dihydrate to form 2-acyl-3-aryl-6,7-dihydro-4(5H)-benzofuran derivatives (Liu, Fan, & Wang, 2012). Additionally, the reaction of 3-(3-cyanopropoxy)[1]benzofuran-2-carbonitriles with potassium tert-butoxide resulted in the synthesis of new ring systems like 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines (Okuda, Takano, Hirota, & Sasaki, 2012).
2. Novel Compound Synthesis
Researchers have synthesized novel compounds such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) by using reactions involving related benzofuran derivatives. These compounds were analyzed for their spectral, quantum studies, NLO, and thermodynamic properties (Halim & Ibrahim, 2022).
3. Structural Analysis
The structural analysis of related compounds has been conducted. For example, the crystal structure determination of compounds like 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile has been carried out, providing insights into molecular configurations (Moustafa & Girgis, 2007).
4. Antihypertensive Activity
Although directly related to drug usage, it's noteworthy that derivatives of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine, like 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s, have been studied for their antihypertensive activity in models such as the spontaneous hypertensive rat (Davis, Agnew, Effland, Klein, Kitzen, & Schwenkler, 1983).
5. Coordination Chemistry
Benzofuran derivatives have been used in coordination chemistry. For instance, [1]Benzofuro[3,2-c]pyridine synthesis and coordination reactions have been studied, highlighting the compound's utility in forming complexes with elements like copper and cobalt (Mojumdar, Šimon, & Krutošíková, 2009).
Future Directions
The future research directions for “3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by benzofuran derivatives, these compounds may have potential uses in pharmaceuticals and other industries .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-yl(pyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(12-2-1-6-15-9-12)11-3-4-13-10(8-11)5-7-17-13/h1-4,6,8-9H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKCIKILLGZRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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